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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylpyridine

Cat. No.: B582133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-
fluoro-6-methylpyridine (CAS No. 1227565-50-5). Given the limited availability of public

experimental spectra for this specific compound, this document presents predicted

spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized

experimental protocols for obtaining such data are also provided for reference.

Compound Information
Property Value

IUPAC Name 4-Bromo-2-fluoro-6-methylpyridine

Molecular Formula C₆H₅BrFN

Molecular Weight 190.01 g/mol

CAS Number 1227565-50-5

Structure (Structure generated based on IUPAC name)

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-2-fluoro-6-
methylpyridine. These predictions are derived from the analysis of its chemical structure and
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general spectroscopic principles.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals for the two aromatic protons and the

methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.

Chemical Shift
(δ, ppm) (in
CDCl₃, 500
MHz)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.3 - 7.5 Doublet (d) ~2.0 - 3.0 1H H-5

~7.0 - 7.2
Doublet of

doublets (dd)

~2.0 - 3.0, ~1.0 -

1.5
1H H-3

~2.5 Singlet (s) - 3H -CH₃

Note: The chemical shifts and coupling constants are approximate. The multiplicity of H-3 is

predicted to be a doublet of doublets due to coupling with both the H-5 proton and the fluorine

atom at position 2.

Predicted ¹³C NMR Data
The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms

in the pyridine ring and the methyl group. The carbon atoms attached to or near the fluorine

atom will exhibit C-F coupling.
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Chemical Shift (δ, ppm) (in CDCl₃, 125
MHz)

Assignment

~163 (d, J ≈ 240-250 Hz) C-2

~158 (d, J ≈ 10-15 Hz) C-6

~140 (d, J ≈ 5-10 Hz) C-3

~125 C-5

~120 (d, J ≈ 20-25 Hz) C-4

~24 -CH₃

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-6 are expected

to show coupling with the fluorine atom, resulting in doublets with characteristic coupling

constants.

Predicted IR Data
The infrared spectrum will display characteristic absorption bands for the functional groups

present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-CH₃)

1600 - 1450 Strong
C=C and C=N stretching in

pyridine ring

1300 - 1200 Strong C-F stretch

1100 - 1000 Strong C-Br stretch

Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M+ and M+2
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peaks in approximately 1:1 ratio) is expected for bromine-containing fragments.[1] Predicted

m/z values for various adducts are listed below.[2]

Adduct m/z

[M+H]⁺ 189.96622

[M+Na]⁺ 211.94816

[M-H]⁻ 187.95166

[M+NH₄]⁺ 206.99276

[M+K]⁺ 227.92210

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-fluoro-6-
methylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder in a mortar.

Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to

form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the spectrum of the sample.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples.

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.
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Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio

(m/z) by a mass analyzer.

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound.

Sample Preparation
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Data Processing and Interpretation
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 4-Bromo-2-fluoro-6-methylpyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582133#spectral-data-for-4-bromo-2-fluoro-6-
methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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